(E/Z)-Acetamiprid chemical structure and isomerism
(E/Z)-Acetamiprid chemical structure and isomerism
An In-depth Technical Guide on the Chemical Structure and Isomerism of (E/Z)-Acetamiprid
Introduction
Acetamiprid is a systemic neonicotinoid insecticide widely used to control sucking insects on a variety of crops, including leafy vegetables, fruits, and ornamental plants.[1] Its efficacy is rooted in its action as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[2][3] From a chemical standpoint, Acetamiprid's molecular architecture is notable for the presence of a cyanoimino group, which gives rise to geometric isomerism. This guide provides a detailed technical overview of the chemical structure of Acetamiprid, with a core focus on its (E/Z) isomerism, targeting researchers, scientists, and professionals in drug development.
Chemical Structure of Acetamiprid
Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄ and a molar mass of 222.67 g/mol , is systematically named (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide.[1][4] Its structure is characterized by a 6-chloro-3-pyridine methyl group linked to a cyanoamidine moiety.[1][5] The presence of a carbon-nitrogen double bond (C=N) within the cyanoimino group is the key feature that allows for the existence of geometric isomers.[1][2]
(E/Z) Isomerism in Acetamiprid
The restricted rotation around the C=N double bond in the cyanoimino portion of the molecule results in two distinct geometric isomers: (E)-Acetamiprid and (Z)-Acetamiprid.[1][2] The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) nomenclature is used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules.
The (E)-isomer is recognized as being more stable and is considered the biologically active form of the insecticide.[1][2] In solution, Acetamiprid can exist as a mixture of these isomers, and interconversion is possible.[1] Additionally, due to the rotation of single bonds, particularly in the N-pyridylmethylamino group, a variety of stable conformers can also exist.[1][2]
Caption: (E) and (Z) isomers of Acetamiprid.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for Acetamiprid. It is important to note that these values typically represent the (E)-isomer or a mixture, as it is the most common form.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₄ | [1][5] |
| Molar Mass | 222.678 g/mol | [1] |
| Appearance | White crystalline powder / odorless solid | [1][6] |
| Melting Point | 98.9 °C | [1][4][6] |
| Density | 1.330 g/cm³ at 20 °C | [4][6] |
| Water Solubility | 4,250 mg/L at 25 °C | [6] |
| Vapor Pressure | < 1 x 10⁻⁶ Pa at 25 °C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.80 at 25 °C | [4][6] |
| CAS Number | 135410-20-7 ((E)-isomer); 160430-64-8 (unspecified) | [6][7] |
Experimental Protocols
Synthesis of Acetamiprid
The commercial production of Acetamiprid is a multi-step chemical synthesis.[2] A common pathway involves:
-
Preparation of the Pyridine Intermediate : Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine from 2-chloro-5-chloromethylpyridine and an aqueous solution of methylamine.[8]
-
Formation of the Cyanoamidine Moiety : A separate synthesis of a cyano-containing reactant, such as cyanoethyl methacrylate, from acetonitrile, ethanol, and cyanamide.[8]
-
Coupling Reaction : The final step involves the reaction of the N-(6-chloro-3-pyridylmethyl)methylamine intermediate with the cyanoamidine precursor under controlled temperature conditions (e.g., heating to 65°C) to form Acetamiprid.[8]
-
Purification : The product is then purified, typically through filtration, washing with a salt solution, and drying.[8]
Caption: General synthesis workflow for Acetamiprid.
Separation of (E/Z) Isomers
Separating geometric isomers like those of Acetamiprid can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique.
Protocol: HPLC Separation
-
System : A reverse-phase HPLC system equipped with a Diode-Array Detector (DAD) is commonly used.[9][10][11]
-
Column : A C18 column (e.g., Agilent Zorbax Eclipse C18, 50 mm × 4.6 mm, 1.8 µm) is suitable for separation.[9]
-
Mobile Phase : An isocratic elution with a mixture of acetonitrile and acidified water (e.g., 1.5% acetic acid in ultrapure water) in a 30:70 (v/v) ratio is effective.[9]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[9]
-
Temperature : The column is maintained at a constant temperature, for example, 25 °C.[9]
-
Detection : The DAD is set to a wavelength where Acetamiprid shows strong absorbance, such as 245 nm or 254 nm.[9][12]
The different spatial arrangements of the (E) and (Z) isomers lead to slight differences in their polarity and interaction with the stationary phase, allowing for their separation and distinct retention times on the chromatogram.[13]
Characterization and Quantification
Multiple analytical techniques are employed for the characterization and quantification of Acetamiprid in various matrices.
Protocol: Sample Preparation (QuEChERS Method for Agricultural Products) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for extracting pesticide residues from food and agricultural samples.[9][14]
-
Homogenization : A representative sample (e.g., 10 g of tomato) is homogenized.[9]
-
Extraction : The homogenized sample is vigorously shaken with acetonitrile.[9]
-
Salting Out : A buffered salt mixture (e.g., magnesium sulfate, sodium acetate) is added to induce phase separation.[9][15]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture (e.g., primary-secondary amine (PSA) and magnesium sulfate) to remove interferences.[9]
-
Analysis : After centrifugation, the final extract is ready for analysis by HPLC or GC.[9]
Caption: QuEChERS sample preparation workflow.
Instrumental Analysis Techniques:
-
¹H NMR and FTIR Spectroscopy : These methods can be used to monitor the degradation of Acetamiprid and identify its structural features, such as the cyano group and protons on the aromatic and acyclic moieties.[16]
-
HPLC-DAD/HPLC-MS/MS : As described above, HPLC is the primary method for separation and quantification. Mass spectrometry (MS/MS) coupling provides high sensitivity and selectivity for residue analysis.[17]
-
Gas Chromatography (GC) : GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the determination of Acetamiprid.[18]
Conclusion
The chemical structure of Acetamiprid is defined by its chloropyridinyl and cyanoimino functional groups. The C=N double bond within the cyanoimino moiety is the source of (E/Z) geometric isomerism, a critical factor that influences the compound's biological activity, with the (E)-isomer being the more stable and active form.[1][2] A thorough understanding of this isomerism, supported by robust analytical protocols for synthesis, separation, and characterization, is essential for its effective use in agriculture and for comprehensive evaluation in the contexts of drug development and environmental safety. The methodologies outlined in this guide, from synthesis to trace residue analysis, provide a foundational framework for researchers and scientists working with this significant neonicotinoid insecticide.
References
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- 8. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Experimental determination of acetamiprid pesticide residue in three different types of pistachio by ion mobility spectrometry and using QuEChERS method in the different temperatures and in the presence of ammonia as dopant gas | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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